molecular formula C11H22O B14241571 7-Octen-4-ol, 2,4,6-trimethyl- CAS No. 477765-12-1

7-Octen-4-ol, 2,4,6-trimethyl-

Cat. No.: B14241571
CAS No.: 477765-12-1
M. Wt: 170.29 g/mol
InChI Key: RRWJHMSZFOHWEC-UHFFFAOYSA-N
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Description

7-Octen-4-ol, 2,4,6-trimethyl-: is an organic compound with the molecular formula C11H22O . It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in the octene chain. This compound is notable for its unique structure, which includes three methyl groups and an octene backbone, making it a subject of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-4-ol, 2,4,6-trimethyl- typically involves the use of starting materials such as octene derivatives and methylating agents. One common method includes the alkylation of octene with methyl groups under controlled conditions. The reaction may require catalysts such as palladium or platinum to facilitate the addition of methyl groups to the octene backbone .

Industrial Production Methods: In industrial settings, the production of 7-Octen-4-ol, 2,4,6-trimethyl- can be achieved through large-scale chemical processes. These processes often involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Octen-4-ol, 2,4,6-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 7-Octen-4-ol, 2,4,6-trimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a model compound to understand the behavior of similar alcohols in biological systems .

Medicine: Its unique structure could be leveraged to design drugs with specific biological activities .

Industry: In industrial applications, this compound is used as a precursor for the synthesis of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of different industrial products .

Mechanism of Action

The mechanism of action of 7-Octen-4-ol, 2,4,6-trimethyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and reactivity. Additionally, the presence of methyl groups can affect the compound’s hydrophobicity and its interactions with lipid membranes .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 7-Octen-4-ol, 2,4,6-trimethyl- is unique due to the specific positioning of its methyl groups and the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to fulfill .

Properties

CAS No.

477765-12-1

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,4,6-trimethyloct-7-en-4-ol

InChI

InChI=1S/C11H22O/c1-6-10(4)8-11(5,12)7-9(2)3/h6,9-10,12H,1,7-8H2,2-5H3

InChI Key

RRWJHMSZFOHWEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)(CC(C)C=C)O

Origin of Product

United States

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